27-オキソフシジン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

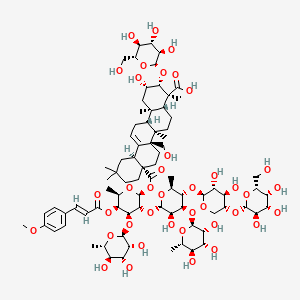

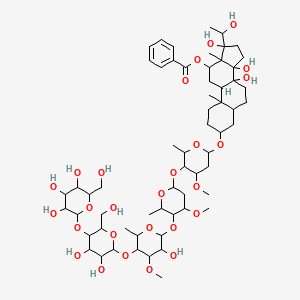

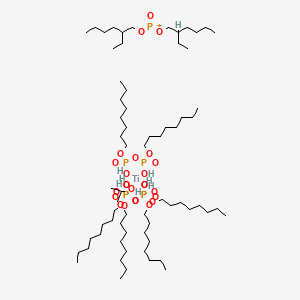

27-Oxo-fusidic Acid is a metabolite of fusidic acid, which is a bacteriostatic antibiotic. Fusidic acid inhibits protein synthesis in prokaryotes by interfering with the ribosome-dependent activity of G factor and the translocation of peptidyl-tRNA . This compound has a molecular formula of C31H46O7 and a molecular weight of 530.7 g/mol .

科学的研究の応用

抗菌活性

27-オキソフシジン酸は、静菌性抗生物質であるフシジン酸の代謝産物です。フシジン酸とその誘導体は、抗菌活性を含む広範囲の薬理作用を示すことが明らかになっています 。臨床的には、メチシリン耐性黄色ブドウ球菌感染症や凝固酵素陰性ブドウ球菌感染症を含む全身性および局所性ブドウ球菌感染症に用いられています 。

抗菌薬耐性管理

抗菌薬耐性は、健康状態および感染症管理に対する重大なリスクです。27-オキソフシジン酸が由来するフシジン酸は、抗菌効果を増強するために併用療法で使用されてきました 。この戦略は、抗菌剤の治療効果を高めます 。

ナノ脂質担体による局所適用

フシジン酸は、局所的な抗菌活性を高めるために、シナモンオイルナノ脂質担体に埋め込まれてきました 。シナモンオイルにフシジン酸をロードして開発されたナノエマルションは、最適な局所適用を提供するためにゲルベースに統合されました 。

構造活性相関研究

フシジン酸誘導体の構造活性相関は、広範囲にわたって研究されてきました 。これらの研究は、27-オキソフシジン酸を含むフシジン酸誘導体の薬物探索に貴重な情報を与えてくれます 。

作用機序

Target of Action

The primary target of 27-Oxo-fusidic Acid, a derivative of Fusidic Acid (FA), is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis .

Mode of Action

27-Oxo-fusidic Acid interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .

Biochemical Pathways

The inhibition of EF-G disrupts the protein synthesis in bacteria, affecting the growth and survival of the bacteria

Pharmacokinetics

Studies on fusidic acid, from which 27-oxo-fusidic acid is derived, indicate that it exhibits accumulation when administered in multiple doses

Result of Action

The inhibition of protein synthesis by 27-Oxo-fusidic Acid leads to the disruption of bacterial growth and survival . This results in the bacteriostatic effect of the compound, making it effective against bacterial infections

Action Environment

The action, efficacy, and stability of 27-Oxo-fusidic Acid can be influenced by various environmental factors. For instance, the combination of Fusidic Acid with other compounds, such as cinnamon essential oil, has been shown to enhance its antibacterial activity . .

生化学分析

Biochemical Properties

27-Oxo-fusidic Acid interacts with various enzymes and proteins. It is known to inhibit the ribosome-dependent activity of the G factor, a critical protein involved in protein synthesis . This interaction disrupts protein synthesis in prokaryotes, contributing to its bacteriostatic properties .

Cellular Effects

The effects of 27-Oxo-fusidic Acid on cells are primarily related to its inhibition of protein synthesis. By disrupting the function of the G factor, 27-Oxo-fusidic Acid can halt the production of proteins within the cell . This can have a significant impact on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 27-Oxo-fusidic Acid involves binding to the G factor, an essential component of the protein synthesis machinery in prokaryotes . This binding inhibits the G factor’s activity, preventing the translocation of peptidyl-tRNA and effectively halting protein synthesis .

Metabolic Pathways

As a metabolite of fusidic acid, it may be involved in similar pathways, including those involving the G factor and protein synthesis .

Subcellular Localization

Given its role in inhibiting protein synthesis, it may be localized to the ribosomes where protein synthesis occurs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. The reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of 27-Oxo-fusidic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

27-Oxo-fusidic Acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions

特性

CAS番号 |

1415035-94-7 |

|---|---|

分子式 |

C31H46O7 |

分子量 |

530.7 g/mol |

IUPAC名 |

(E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |

InChI |

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChIキー |

OZMOUWFCJHVIQT-CEDPPNKGSA-N |

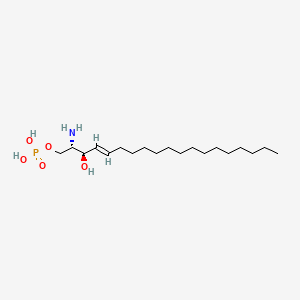

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |

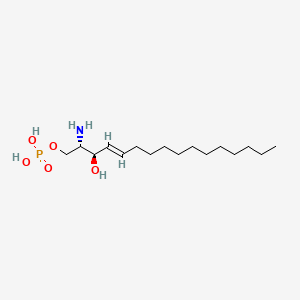

異性体SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C |

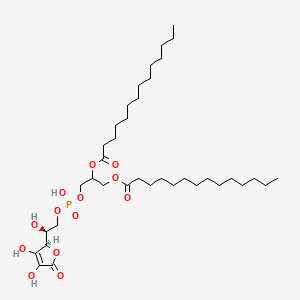

正規SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |

同義語 |

16-(Acetyloxy)-3,11-dihydroxy-26-oxo-(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-29-nordammara-17(20),24-dien-21-oic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)